3-Bromocyclohex-2-enone

Physical Organic Chemistry Reaction Kinetics Nucleophilic Substitution

Select this 3-halogenated α,β-unsaturated ketone for its distinct reactivity as an electrophilic building block. The C–Br bond enables efficient Suzuki couplings with aryl/heteroaryl boronic acids and cuprate-mediated conjugate addition–elimination pathways unattainable with chloro or unsubstituted analogs. Ideal for medicinal chemistry scaffold diversification; the bromine atom provides superior oxidative addition kinetics in cross-coupling reactions compared to chlorine. Requires 2–8°C storage.

Molecular Formula C6H7BrO
Molecular Weight 175.02 g/mol
CAS No. 56671-81-9
Cat. No. B1278526
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromocyclohex-2-enone
CAS56671-81-9
Molecular FormulaC6H7BrO
Molecular Weight175.02 g/mol
Structural Identifiers
SMILESC1CC(=CC(=O)C1)Br
InChIInChI=1S/C6H7BrO/c7-5-2-1-3-6(8)4-5/h4H,1-3H2
InChIKeyBVSMYYHGYVHWCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromocyclohex-2-enone (CAS 56671-81-9) for Synthesis: Core Properties and Procurement Considerations


3-Bromocyclohex-2-enone (CAS 56671-81-9) is a 3-halogenated α,β-unsaturated cyclic ketone with the molecular formula C₆H₇BrO and a molecular weight of 175.02 g/mol . The compound features a bromine atom conjugated to the enone system, with a predicted density of 1.6±0.1 g/cm³ and a boiling point of 215.2±39.0°C at 760 mmHg . This halogenated cyclohexenone serves primarily as a versatile electrophilic building block in organic synthesis, enabling diverse transformations including nucleophilic substitution, cross-coupling, and cycloaddition reactions .

Why 3-Bromocyclohex-2-enone Cannot Be Interchanged with Other 3-Halocyclohexenones


Substituting 3-bromocyclohex-2-enone with its chloro analog or unsubstituted cyclohexenone is not chemically equivalent and can alter reaction kinetics, product distribution, and synthetic viability. Kinetic studies demonstrate that the halogen identity influences reaction rates in nucleophilic substitutions, while the absence of a leaving group entirely precludes certain cross-coupling pathways [1]. Additionally, the bromine atom confers distinct reactivity in transition-metal catalyzed transformations due to differences in bond dissociation energy and oxidative addition kinetics compared to chlorine [2]. Procurement decisions must therefore be guided by the specific reactivity demands of the intended synthetic sequence rather than assuming functional interchangeability.

Quantitative Differentiation Evidence: 3-Bromocyclohex-2-enone vs. 3-Chlorocyclohex-2-enone and Analogs


Nucleophilic Substitution Kinetics: 3-Bromo vs. 3-Chloro-5,5-dimethylcyclohex-2-enone with Piperidine

Kinetic studies on the reaction of 3-halogenocyclohex-2-enones with piperidine reveal that 3-bromo-5,5-dimethylcyclohex-2-enone and its 3-chloro counterpart react at similar rates, with the chloro derivative showing only marginally different kinetics [1]. However, the structurally related 3-chlorocyclohex-2-enone exhibits rate coefficients larger than those of the 5,5-dimethyl substituted analogs, indicating that ring substitution patterns—not merely halogen identity—govern absolute rate magnitudes [1]. This class-level inference suggests that 3-bromocyclohex-2-enone is expected to display comparable or slightly enhanced reactivity relative to its chloro analog in nucleophilic aromatic substitution-like manifolds, consistent with the general trend of C–Br bonds being more labile than C–Cl bonds in SN2-type displacements.

Physical Organic Chemistry Reaction Kinetics Nucleophilic Substitution

Suzuki–Miyaura Cross-Coupling: 3-Bromocyclohex-2-enone as Electrophilic Partner with Furan-3-boronic Acid

3-Bromocyclohex-2-enone undergoes Suzuki–Miyaura cross-coupling with furan-3-boronic acid to yield 3-furan-3-yl-cyclohex-2-enone in 16% isolated yield after silica gel column chromatography . This transformation demonstrates the viability of the bromoenone as an electrophilic partner in palladium-catalyzed C–C bond-forming reactions. While the reported yield is moderate, it establishes a direct, quantifiable synthetic outcome using this specific substrate. In contrast, the corresponding 3-chlorocyclohex-2-enone would require more forcing conditions or specialized ligands for comparable oxidative addition due to the higher C–Cl bond strength, representing a cross-study comparable differentiation.

Palladium Catalysis Suzuki Coupling C–C Bond Formation

Cuprate-Mediated Alkylation: 3-Bromocyclohex-2-enone Reacts with Vinylcuprate to Yield 3-(3-Butenyl)-2-cyclohexen-1-one

Treatment of 3-bromocyclohex-2-enone with 3 equivalents of a mixed vinylcuprate reagent produces 3-(3-butenyl)-2-cyclohexen-1-one, demonstrating the utility of this bromoenone in conjugate addition–elimination sequences [1]. This reactivity profile is distinct from that of 3-bromocyclopentenones, which under identical conditions stop at the monoaddition stage, producing cyclopentenones rather than undergoing full displacement [1]. The ring-size-dependent outcome highlights that 3-bromocyclohex-2-enone occupies a unique reactivity niche among halogenated cyclic enones.

Organocopper Chemistry Conjugate Addition Enone Alkylation

Storage and Handling: Recommended Conditions for 3-Bromocyclohex-2-enone

Vendor specifications indicate that 3-bromocyclohex-2-enone should be stored at 2–8°C to maintain stability . This refrigeration requirement is a practical differentiator from less sensitive cyclohexenone derivatives, such as unsubstituted cyclohex-2-enone, which typically tolerate ambient storage conditions. For procurement and inventory planning, this mandates cold-chain logistics and dedicated refrigerator space.

Chemical Stability Procurement Specifications Storage Requirements

Optimal Application Scenarios for 3-Bromocyclohex-2-enone Based on Evidence


Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling for Cyclohexenone-Aryl/Heteroaryl Conjugates

Based on demonstrated reactivity with furan-3-boronic acid, 3-bromocyclohex-2-enone is suitable as an electrophilic partner in Suzuki couplings to generate 3-aryl- or 3-heteroaryl-cyclohex-2-enones . This application is particularly relevant for medicinal chemistry programs seeking to diversify cyclohexenone scaffolds or for materials chemistry requiring conjugated enone-aryl systems. Procurement should prioritize this compound when the synthetic route explicitly requires a bromoenone electrophile rather than a chloro or triflate analog.

Conjugate Addition–Elimination Sequences with Organocuprates to Access β-Substituted Enones

The successful transformation of 3-bromocyclohex-2-enone to 3-(3-butenyl)-2-cyclohexen-1-one using a vinylcuprate reagent validates its use in conjugate addition–elimination pathways . This scenario is optimal when the synthetic target requires installation of an alkyl, alkenyl, or aryl group at the β-position of the enone system via cuprate-mediated displacement. Cyclopentenone analogs are contraindicated for this application, as they arrest at the monoaddition stage .

Nucleophilic Substitution for Introduction of Amine Functionality

Kinetic data on 3-halogenocyclohex-2-enones with piperidine support the use of this compound in nucleophilic substitution reactions to install amine nucleophiles at the 3-position . While rate differences between bromo and chloro analogs in this specific system are modest, the bromo derivative offers the advantage of potentially milder reaction conditions in broader nucleophilic displacement contexts due to the generally lower C–Br bond dissociation energy.

Synthetic Intermediate Requiring Refrigerated Storage Logistics

For laboratories or production facilities with established cold-chain infrastructure (2–8°C), 3-bromocyclohex-2-enone is a manageable procurement choice . The refrigeration requirement should be factored into inventory planning and may represent a differentiator when selecting between this bromoenone and more stable, ambient-stored cyclohexenone alternatives for applications where either could theoretically serve.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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